Salcaprozate sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Application: Intestinal Permeation Enhancer for Oral Delivery of Macromolecules

Summary of the Application: Salcaprozate Sodium (SNAC) is a synthetic N-acetylated amino-acid derivative of salicylic acid . It is one of the most advanced intestinal permeation enhancers (PEs) that have been tested in clinical trials for oral delivery of macromolecules . The oral administration of proteins/peptides is a popular method of drug delivery because of its ease of use and positive effect on patient compliance . The gastrointestinal tract is a hostile habitat for oral delivery of macromolecules due to highly acidic ph in the stomach, which results in the unfolding and protonation of proteins .

Methods of Application or Experimental Procedures: SNAC is used to improve the permeation of proteins and peptides via intestinal mucosa . Various strategies have been created to address the poor oral bioavailability issues of macromolecules. These include strategies to prevent gastrointestinal degradation, such as enzyme inhibitors, encapsulation into nanoparticles, liposomes, and microspheres, as well as strategies to increase intestinal permeability, such as the use of permeation enhancers .

Results or Outcomes Obtained: The use of SNAC has shown to enhance the oral bioavailability of proteins and peptides . The absorption of macromolecules into the systemic circulation is still poor, and macromolecule bioavailability via the oral route is low . More research is needed to fully understand the mechanisms of action of SNAC and to optimize its use in drug delivery systems .

Application: Oral Delivery of Semaglutide

Summary of the Application: SNAC has been used as a gastrointestinal permeation enhancer for semaglutide, a medication used for the treatment of type 2 diabetes . Semaglutide is a glucagon-like peptide-1 (GLP-1) analog that stimulates insulin secretion and inhibits glucagon secretion, helping to control blood glucose levels .

Methods of Application or Experimental Procedures: Semaglutide is typically administered via injection, but oral administration is more convenient and can improve patient compliance . SNAC is used to enhance the absorption of semaglutide in the gastrointestinal tract .

Results or Outcomes Obtained: The use of SNAC has shown to enhance the oral bioavailability of semaglutide . More research is needed to fully understand the mechanisms of action of snac and to optimize its use in drug delivery systems .

Application: Oral Delivery of Octreotide

Summary of the Application: SNAC has been used as a gastrointestinal permeation enhancer for octreotide, a somatostatin analog used in the treatment of acromegaly, a hormonal disorder that results from an excess of growth hormone .

Methods of Application or Experimental Procedures: Octreotide is typically administered via injection, but oral administration is more convenient and can improve patient compliance . SNAC is used to enhance the absorption of octreotide in the gastrointestinal tract .

Results or Outcomes Obtained: The use of SNAC has shown to enhance the oral bioavailability of octreotide . More research is needed to fully understand the mechanisms of action of snac and to optimize its use in drug delivery systems .

Application: Oral Delivery of Insulin

Summary of the Application: SNAC has been used as a gastrointestinal permeation enhancer for insulin, a hormone that regulates the amount of glucose in the blood . The oral administration of insulin is a popular method of drug delivery because of its ease of use and positive effect on patient compliance .

Methods of Application or Experimental Procedures: Insulin is typically administered via injection, but oral administration is more convenient and can improve patient compliance . SNAC is used to enhance the absorption of insulin in the gastrointestinal tract .

Results or Outcomes Obtained: The use of SNAC has shown to enhance the oral bioavailability of insulin . More research is needed to fully understand the mechanisms of action of snac and to optimize its use in drug delivery systems .

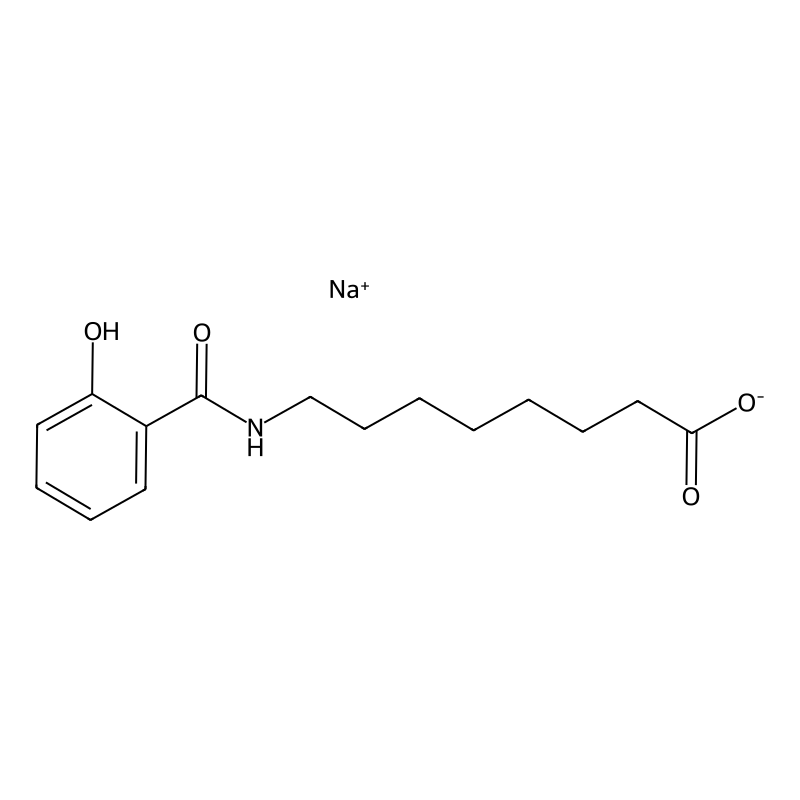

Salcaprozate sodium is a synthetic compound derived from salicylic acid, specifically an N-acetylated amino acid derivative. It is classified as a sodium salt of a hydroxybenzoyl group linked to an octylamine chain. This unique structure enhances its properties as a drug absorption enhancer, making it particularly valuable in pharmaceutical formulations aimed at improving the bioavailability of poorly absorbed drugs, especially peptides and proteins .

The exact mechanism by which SNAC enhances intestinal permeability is still being debated. Traditionally, it was thought to increase passive transcellular permeation by making the drug more lipophilic through complexation []. However, recent research suggests it might also influence tight junctions between intestinal cells, transiently increasing permeability [].

The primary chemical reaction involved in the synthesis of salcaprozate sodium is the neutralization of salcaprozate free acid with sodium hydroxide. The reaction can be represented as follows:

This reaction typically occurs in a solvent such as 2-propanol at approximately 40°C. The mechanism involves the deprotonation of the carboxylic acid group in salcaprozate free acid, leading to the formation of the sodium salt .

Reaction Conditions- Solvent: 2-propanol

- Temperature: Approximately 40°C

- Reactants: Salcaprozate free acid and sodium hydroxide

Salcaprozate sodium is primarily recognized for its ability to enhance the intestinal permeability of various drugs. It has been shown to facilitate the absorption of peptides such as exenatide across intestinal epithelial barriers in vitro. This property is crucial for oral drug delivery systems, particularly for macromolecules that typically exhibit low bioavailability when administered orally .

Side Effects: While generally considered safe, potential side effects may include altered electrolyte levels and histopathological changes, although these effects are typically mild .

The synthesis of salcaprozate sodium can be achieved through several methods, but the most common involves:

- Dissolving salcaprozate free acid in 2-propanol.

- Adding sodium hydroxide to the solution.

- Stirring the mixture at 40°C until the reaction completes.

- Isolating and purifying the resulting product.

This method ensures that impurities are minimized and that the final product maintains its desired properties for pharmaceutical applications .

Salcaprozate sodium is primarily used as an oral absorption enhancer for various therapeutic agents, including insulin and heparin. Its ability to improve drug solubility and stability makes it an essential component in formulations designed for oral delivery of low-permeability drugs. Clinical studies have demonstrated its effectiveness in enhancing bioavailability, making it a critical ingredient in modern drug development .

Salcaprozate sodium shares similarities with several other compounds known for enhancing drug absorption. Here are some comparable compounds:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Sodium Caprate | Medium-chain fatty acid derivative | Known for enhancing permeability via micelle formation |

| Polyethylene Glycol | Polyether compound often used as an excipient | Provides solubilization but lacks specific targeting |

| L-arginine | Amino acid that can enhance drug delivery | Naturally occurring; less specific than salcaprozate sodium |

| Dodecyl sulfate | Anionic surfactant used in various formulations | Stronger surfactant properties but can be irritating |

Uniqueness of Salcaprozate Sodium

Salcaprozate sodium's unique combination of a hydroxybenzoyl group and an octylamine chain distinguishes it from other absorption enhancers by providing both enhanced solubility and improved mucosal penetration without significant irritation or toxicity.

Salcaprozate sodium, chemically known as sodium 8-(2-hydroxybenzamido)octanoate, represents a critical pharmaceutical excipient utilized as an absorption enhancer for oral drug delivery systems [1] [2]. The compound facilitates the gastrointestinal absorption of macromolecular drugs including peptides, proteins, and bisphosphonates that typically exhibit poor oral bioavailability [3] [4]. The synthesis and manufacturing of salcaprozate sodium requires sophisticated methodologies that ensure high purity, yield optimization, and elimination of colored impurities that can compromise pharmaceutical quality standards.

Synthetic Routes for Salcaprozate Sodium Production

The production of salcaprozate sodium involves multiple synthetic pathways, with the most established route utilizing salicylamide as the starting material through a four-step sequential process [1]. This methodology has been demonstrated to achieve high yields while maintaining stringent quality specifications required for pharmaceutical applications.

Ethyl Ester Hydrolysis Pathway

The ethyl ester hydrolysis pathway represents the predominant synthetic route for salcaprozate sodium production, involving the systematic hydrolysis of intermediate ethyl esters under controlled alkaline conditions [1] [5]. This methodology begins with the formation of 1,3-benzoxazine-2,4(3H)-dione from salicylamide, followed by coupling with 8-bromooctanoic acid ethyl ester to generate the key intermediate 8-(2,4-dioxo-1,3-benzoxazin-3-yl)octanoic acid ethyl ester [6].

The hydrolysis process employs sodium hydroxide in aqueous medium at temperatures ranging from 90-100°C for 3-6 hours [1]. The reaction proceeds through both ester hydrolysis and ring-opening mechanisms, where the benzoxazine ring undergoes nucleophilic attack by hydroxide ions, resulting in the formation of 8-(2-hydroxybenzamido)octanoic acid. Critical parameters include maintaining precise pH control during the reaction, with initial alkaline conditions followed by acidification to pH 3-5 using 3 N hydrochloric acid to precipitate the desired acid intermediate [1].

The ethyl ester hydrolysis demonstrates superior conversion efficiency compared to alternative hydrolysis methods, achieving yields of 94.0% for the acid formation step [1]. Reaction monitoring through thin-layer chromatography using dichloromethane:methanol (10:1) solvent system ensures complete conversion and optimal reaction endpoint determination [1].

Optimization studies have revealed that conducting the hydrolysis under anaerobic conditions minimizes the formation of colored impurities that can compromise product quality [7] [8]. The incorporation of metal complexing agents such as ethylenediamine tetraacetic acid and reducing agents including ascorbic acid, sodium bisulfite, and triphenylphosphine during the hydrolysis process effectively prevents the development of pink-colored impurities attributed to trace metal contamination and oxidative degradation [7].

Alkaline Saponification Approaches

Alkaline saponification methodologies employ strong bases to facilitate both ester cleavage and ring-opening reactions in a single-step process [9]. Traditional saponification involves the treatment of ethyl ester intermediates with aqueous sodium hydroxide solutions, where hydroxide anions attack the carbonyl groups of the ester bonds, leading to the formation of carboxylate salts and alcohol byproducts [9].

The mechanism of alkaline saponification proceeds through the formation of tetrahedral intermediates following nucleophilic addition of hydroxide ions to the ester carbonyl carbon [10]. The subsequent elimination of ethoxide generates carboxylic acid functionality, which is immediately neutralized under the alkaline reaction conditions to form sodium carboxylate salts [9]. This process differs from acidic hydrolysis in that the carboxylate product does not require separate neutralization steps.

Advanced saponification protocols incorporate specialized reagents including benzotriazole, hydrazine, and sodium borohydride at concentrations of 1-5% by weight relative to the starting benzoxazine material [11]. These novel reagents serve dual functions as both saponification catalysts and impurity scavengers, effectively removing colored impurities that traditionally plague salcaprozate sodium synthesis [11]. The implementation of these reagents results in products with absorbance values below 0.03 at 400 nm, significantly superior to conventional saponification methods [11].

Temperature optimization for alkaline saponification processes typically ranges from ambient conditions to 95°C, with extended reaction times of 2-4 hours ensuring complete conversion [11]. The process benefits from controlled pH maintenance between 9-10 during the initial stages, followed by acidification to precipitate the free acid form [11].

Optimization of Reaction Conditions

Reaction condition optimization for salcaprozate sodium synthesis encompasses temperature control, pH management, solvent selection, and reagent stoichiometry to maximize yield while maintaining product quality specifications [1] [11]. Systematic optimization studies have identified critical parameters that significantly influence both conversion efficiency and product purity.

Temperature optimization varies across different synthetic steps, with the initial benzoxazine formation requiring ambient temperatures around 25°C to prevent thermal decomposition of salicylamide starting material [1]. The substitution reaction between 1,3-benzoxazine-2,4(3H)-dione and 8-bromooctanoic acid ethyl ester achieves optimal conversion at 55-65°C in dimethylformamide solvent, with reaction times of 6-10 hours providing complete substitution [1].

The hydrolysis step demonstrates temperature sensitivity, with optimal conditions at 90-100°C in aqueous sodium hydroxide medium [1]. Lower temperatures result in incomplete conversion and extended reaction times, while excessive temperatures above 100°C can lead to product degradation and side product formation. Precise temperature control during the hydrolysis phase is critical for achieving the reported 94.0% yield [1].

pH optimization studies reveal that maintaining alkaline conditions (pH 12-13) during the initial hydrolysis phase promotes complete ring-opening and ester cleavage [11]. The subsequent pH adjustment to 9-10 using concentrated hydrochloric acid facilitates selective extraction of organic impurities through organic solvent washing [11]. Final acidification to pH 3-5 ensures quantitative precipitation of the salcaprozic acid intermediate [11].

Solvent selection significantly impacts both reaction efficiency and product purity. Dimethylformamide serves as the optimal solvent for the coupling reaction due to its ability to solubilize both the benzoxazine substrate and the brominated ester reagent [1]. The hydrolysis reaction benefits from aqueous conditions that promote hydroxide ion availability while maintaining substrate solubility [1].

Reagent stoichiometry optimization indicates that slight excess of sodium hydroxide (1.1-1.2 equivalents) ensures complete hydrolysis while minimizing base-catalyzed side reactions [1]. The incorporation of triethylamine during the coupling step provides controlled basicity that facilitates substitution while preventing unwanted elimination reactions [1].

Purification Techniques and Yield Maximization

Purification methodologies for salcaprozate sodium focus on the removal of colored impurities, residual solvents, and process-related byproducts to achieve pharmaceutical-grade quality standards [11]. Advanced purification protocols combine multiple techniques including selective washing, crystallization, and chemical treatment to maximize both yield and purity.

Novel reagent-based purification employs benzotriazole, hydrazine, and sodium borohydride as impurity scavengers during the synthesis process [11]. These reagents effectively chelate trace metals and reduce oxidative impurities responsible for the characteristic pink coloration observed in conventional synthesis methods [11]. Implementation of these purification aids at 1-5% by weight relative to the benzoxazine starting material results in products with absorbance below 0.03 at 400 nm and transmission above 95% at 600 nm [11].

Crystallization optimization utilizes isopropanol as the preferred solvent system for salcaprozate sodium formation [1] [12]. The process involves dissolving the salcaprozic acid intermediate in minimal isopropanol, followed by dropwise addition of sodium hydroxide solution to form the sodium salt [1]. Controlled cooling with stirring induces crystallization, producing high-quality crystals suitable for pharmaceutical applications [1]. The crystallization process achieves yields of 90.8% while providing excellent purification through selective incorporation of the desired product into the crystal lattice [1].

Organic solvent washing protocols employ toluene, diisopropyl ether, dichloromethane, or ethyl acetate to remove lipophilic impurities from the aqueous reaction medium [11]. The washing process is conducted at pH 9-10 to maintain the salcaprozic acid in its ionic form, preventing extraction into the organic phase while facilitating impurity removal [11]. Multiple washing cycles ensure complete removal of organic contaminants without significant product loss [11].

Acetone-water purification represents a final polishing step that removes residual impurities and improves crystal quality [11]. The process involves suspending the crude product in acetone for 5 hours at ambient temperature, followed by water addition and filtration [11]. This treatment effectively removes process-related impurities while maintaining high product recovery rates [11].

Particle size optimization through controlled crystallization produces salcaprozate sodium with D50 values of 10-23 micrometers, ensuring optimal flow properties and dissolution characteristics for pharmaceutical formulations [1] [13]. X-ray diffraction analysis confirms the formation of non-crystalline Type I polymorph, which exhibits superior stability and bioavailability compared to alternative crystal forms [1] [14].

Industrial-Scale Production Challenges

Industrial-scale production of salcaprozate sodium presents numerous technical and regulatory challenges that require sophisticated manufacturing strategies and quality control systems [15]. The transition from laboratory-scale synthesis to commercial production involves scaling considerations, equipment limitations, and regulatory compliance requirements that significantly impact production economics and product quality.

Supply chain vulnerabilities represent a primary challenge for industrial salcaprozate sodium production [15]. The synthesis relies on specialized intermediates including 8-bromooctanoic acid derivatives and benzoxazine precursors, which are predominantly sourced from limited suppliers [15]. Chinese manufacturers account for 68% of global caproic acid production, creating supply chain risks during regional disruptions and export restrictions [15]. Lead times for raw materials can extend to 14-18 months, necessitating strategic inventory management and supplier diversification [15].

Manufacturing capacity limitations constrain global salcaprozate sodium availability, with only seven Good Manufacturing Practice-certified facilities worldwide capable of commercial-scale production [15]. The complex synthesis requiring specialized equipment for handling azide chemistry and explosion-proof infrastructure limits the number of qualified manufacturers [15]. Production capacity has increased by 28% between 2021-2023, but demand growth continues to outpace supply expansion [15].

Equipment and infrastructure challenges arise from the specialized requirements for salcaprozate sodium synthesis [15]. The process involves high-temperature reactions, corrosive chemicals, and potentially hazardous intermediates that require specialized reactor designs and safety systems [15]. Explosion-proof equipment is mandatory for steps involving azide chemistry, significantly increasing capital investment requirements [15]. A 2022 explosion at a South Korean manufacturing facility reduced global output by 19%, highlighting the inherent safety challenges in scaled production [15].

Regulatory compliance requirements vary significantly across global markets, creating inventory management complexities [15]. The European Pharmacopoeia's 2023 revision tightened residual solvent limits for Class 2 impurities to below 300 ppm, compared to the United States Pharmacopeia's 500 ppm threshold [15]. This regulatory divergence requires manufacturers to maintain separate production batches for different markets, decreasing effective global inventory turnover rates by 41% since 2020 [15].

Environmental compliance costs are reshaping the manufacturing landscape [15]. China's 2021-2025 Five-Year Plan imposed stricter wastewater discharge standards for sodium-based chemical plants, leading to the closure of 12% of salcaprozate sodium precursor facilities in Shandong province [15]. Surviving manufacturers increased prices by 15-22% to offset pollution control investments, demonstrating the economic impact of environmental regulations on production costs [15].

Transportation and logistics challenges arise from salcaprozate sodium's hygroscopic nature, which mandates climate-controlled shipping and adds 23-37% to freight costs compared to standard pharmaceutical ingredient transport [15]. Maritime delays in key trade corridors further disrupt just-in-time delivery models, with average shipping times from Asian producers to European buyers increasing from 35 days in 2021 to 63 days in 2023 [15].

Quality control challenges at industrial scale require sophisticated analytical methods and real-time monitoring systems to ensure consistent product quality [16] [17]. Particle size distribution control becomes critical at large scale, requiring advanced milling and classification equipment to achieve the specified D50 range of 10-23 micrometers [16]. Implementation of powder X-ray diffraction analysis ensures consistent polymorph formation and crystal quality across production batches [14] [18].

Intellectual property barriers limit secondary sourcing options and increase production costs [15]. With 83% of high-purity salcaprozate sodium synthesis patents held by three multinational corporations, generic manufacturers face legal risks in developing alternative production methods [15]. This patent concentration has delayed the entry of potential suppliers and maintains pricing pressure on existing manufacturers [15].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Melting Point

UNII

Related CAS

Pharmacology

Other CAS

Wikipedia

Dates

2. Riley MG, Castelli MC, Paehler EA. Subchronic oral toxicity of salcaprozate sodium (SNAC) in Sprague-Dawley and Wistar rats. Int J Toxicol. 2009;28(4):278-293. doi:10.1177/1091581809337737

3. Riley MG, York RG. Peri- and postnatal developmental toxicity of salcaprozate sodium (SNAC) in Sprague-Dawley rats. Int J Toxicol. 2009;28(4):266-277. doi:10.1177/1091581809337736

4. Li Y, Yang D, Zhu C. Impact of Sodium N-[8-(2-Hydroxybenzoyl)amino]-caprylate on Intestinal Permeability for Notoginsenoside R1 and Salvianolic Acids in Caco-2 Cells Transport and Rat Pharmacokinetics. Molecules. 2018;23(11):2990. Published 2018 Nov 16. doi:10.3390/molecules23112990

5. Twarog C, Liu K, O'Brien PJ, et al. A head-to-head Caco-2 assay comparison of the mechanisms of action of the intestinal permeation enhancers: SNAC and sodium caprate (C10). Eur J Pharm Biopharm. 2020;152:95-107. doi:10.1016/j.ejpb.2020.04.023